5-Hydroxy-1-naphthoic acid

Description

Nomenclature and Chemical Structure within the Naphthoic Acid Family

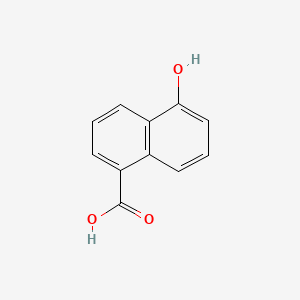

5-Hydroxy-1-naphthoic acid is systematically known as 5-hydroxynaphthalene-1-carboxylic acid. It belongs to the broader class of naphthoic acids, which are naphthalene (B1677914) derivatives containing one or more carboxyl groups. wikipedia.org The numbering of the naphthalene ring system dictates the locants of the functional groups, with the carboxylic acid group at position 1 and the hydroxyl group at position 5. This specific arrangement of substituents distinguishes it from its isomers, such as 2-hydroxy-1-naphthoic acid and 6-hydroxy-1-naphthoic acid, and significantly influences its chemical and physical properties.

The presence of both a hydroxyl (an electron-donating group) and a carboxylic acid (an electron-withdrawing group) on the aromatic naphthalene core creates a unique electronic environment. This structure facilitates various chemical transformations and interactions, making it a valuable precursor and building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-hydroxynaphthalene-1-carboxylic acid |

| CAS Number | 2437-16-3 chemicalbook.comechemi.coma2bchem.comsigmaaldrich.comsielc.com |

| Molecular Formula | C₁₁H₈O₃ chemicalbook.comechemi.coma2bchem.com |

| Molecular Weight | 188.18 g/mol chemicalbook.comsigmaaldrich.com |

| InChI Key | NYYMNZLORMNCKK-UHFFFAOYSA-N echemi.com |

Historical Context and Significance in Organic Chemistry Research

The study of naphthoic acids and their hydroxylated derivatives has a long history in organic chemistry, with foundational research establishing the methods for their synthesis and characterization. The Kolbe-Schmitt reaction, a well-established carboxylation method for phenols, has been a key process for preparing hydroxynaphthoic acids from the corresponding naphthols. google.com This reaction involves the treatment of a potassium naphtholate with carbon dioxide under pressure and heat. google.com

Early investigations into these compounds laid the groundwork for understanding the reactivity of the naphthalene ring system and the influence of substituents on aromatic substitution patterns. The synthesis and study of compounds like this compound contributed to the broader knowledge of organic synthesis, providing access to a range of naphthalene-based structures. researchgate.netresearchgate.net While specific historical milestones for the initial synthesis of this compound are not extensively documented in readily available literature, the general development of synthetic methods for hydroxynaphthoic acids in the 20th century was crucial for its availability for further research. google.comacs.org

Contemporary Relevance in Advanced Chemical and Biochemical Studies

In modern research, this compound continues to be a compound of interest, primarily as a versatile intermediate in the synthesis of more complex molecules. Its applications span several areas of advanced chemical and biochemical studies.

In Organic Synthesis and Materials Science:

This compound serves as a precursor for the synthesis of various organic compounds, including dyes and polymers. The presence of two reactive functional groups allows for a variety of chemical modifications, making it a valuable building block for constructing larger, more complex molecular architectures. Its structural motif is also explored in the development of new materials with specific optical or electronic properties.

In Biochemical and Medicinal Chemistry Research:

The hydroxynaphthoic acid scaffold is recognized for its presence in some natural products and its potential for biological activity. wikipedia.orgekb.eg Consequently, derivatives of this compound are investigated for their potential therapeutic properties. Research has explored the antimicrobial and anticancer activities of various substituted naphthoic acids. researchgate.net For instance, it is known to be a metabolite in the microbial transformation of 1-methylnaphthalene (B46632).

Furthermore, the compound and its analogs are used in enzymatic studies, serving as substrates to probe the mechanisms of hydroxylation and oxidation reactions. Computational studies also investigate the role of substituents on the reactivity and potential biological activities of naphthoic acid derivatives, providing insights for the rational design of new functional molecules. researchgate.net

Table 2: Research Applications of this compound

| Research Area | Application |

| Organic Synthesis | Precursor for dyes and complex organic molecules. |

| Materials Science | Building block for polymers and functional materials. |

| Biochemical Studies | Substrate for enzymatic assays (hydroxylation, oxidation). |

| Medicinal Chemistry | Scaffold for investigating potential therapeutic agents. researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYMNZLORMNCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179112 | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-16-3 | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AR33UX92C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Hydroxy 1 Naphthoic Acid and Its Analogues

Classical Approaches in the Preparation of Hydroxynaphthoic Acids

Traditional synthetic routes to hydroxynaphthoic acids, including 5-hydroxy-1-naphthoic acid, have historically relied on robust and widely studied organic reactions. These methods typically involve the functionalization of naphthol precursors.

Carboxylation Reactions of Potassium Naphtholates

A primary classical method for synthesizing hydroxynaphthoic acids is the Kolbe-Schmitt reaction. jk-sci.comwikipedia.org This carboxylation reaction involves the treatment of a phenoxide, or in this case, a naphthoxide, with carbon dioxide under pressure and heat. wikipedia.org The process begins with the deprotonation of a naphthol using a base, typically an alkali hydroxide (B78521), to form the corresponding alkali metal naphtholate. jk-sci.com This naphtholate then acts as a nucleophile, attacking carbon dioxide in an electrophilic aromatic substitution to yield a hydroxy-naphthoic acid upon acidic workup. jk-sci.com

The choice of the alkali metal is crucial for directing the position of the incoming carboxyl group. The use of potassium hydroxide to form potassium naphtholate is particularly significant. google.com While smaller cations like sodium tend to favor ortho-carboxylation, the larger potassium cation can influence the regioselectivity of the reaction, which is also highly sensitive to temperature. jk-sci.comwikipedia.org For instance, in the carboxylation of 2-naphthol (B1666908), using the potassium salt can provide high selectivity for 6-hydroxy-2-naphthoic acid, whereas the sodium salt yields different isomers. researchgate.net The reaction must be conducted under substantially anhydrous conditions, as the presence of water can significantly inhibit the carboxylation process. google.com

| Reactant | Base | Key Conditions | Primary Product(s) |

| 1-Naphthol | Potassium Hydroxide | Nitrobenzene solvent, 80°C, 3.9 x 10⁵ Pa CO₂ | 1-hydroxy-2-naphthoic acid (approx. 80% yield) researchgate.net |

| 2-Naphthol | Potassium Hydroxide | Dibutyl carbitol solvent, 50-150°C, >1 atm CO₂ | 2-hydroxy-1-naphthoic acid google.com |

| 2-Naphthol | Potassium Carbonate | Supercritical CO₂, 10 MPa, 473 K | 2-hydroxy-6-naphthoic acid scirp.org |

Multi-step Organic Synthesis Pathways

Beyond single-step carboxylations, this compound and its analogues can be constructed through more elaborate, multi-step synthetic sequences. These pathways offer greater control over the final substitution pattern by building the molecule through a series of discrete, well-controlled reactions. truman.edu

One such modern approach involves an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. nih.gov These esters can then be hydrolyzed to the corresponding carboxylic acid. This methodology allows for the creation of novel substitution patterns on the naphthoic acid core that are challenging to access through other methods. nih.gov

Another strategy involves a microwave-assisted pathway to synthesize aminohydroxynaphthoic acids, which are analogues of the target compound. researchgate.net This process can involve a Friedel-Crafts acylation for ring closure, followed by hydrolysis and esterification to yield a mixture of isomers that can then be separated. researchgate.net Such multi-step sequences provide versatility in accessing a wide range of specifically functionalized hydroxynaphthoic acids.

Modern Synthetic Strategies

Contemporary approaches to synthesizing this compound increasingly utilize biocatalysis, employing enzymes and whole microbial cells to perform specific and efficient chemical transformations.

Enzymatic Synthesis and Biotransformation Pathways

Enzymatic and biotransformation methods offer a greener alternative to classical synthesis, often proceeding under mild conditions with high selectivity. These pathways are particularly useful for hydroxylating aromatic rings and oxidizing alkyl side chains.

Certain microorganisms are capable of metabolizing polycyclic aromatic hydrocarbons (PAHs) like methylnaphthalenes, transforming them into more oxidized compounds, including hydroxynaphthoic acids. researchgate.net This aerobic degradation process is initiated by enzymes, such as dioxygenases and monooxygenases, which introduce oxygen atoms into the substrate. researchgate.netnih.gov The metabolic pathway for methylnaphthalenes typically involves the initial oxidation of the methyl group to form a hydroxymethyl group, which is subsequently oxidized to a carboxylic acid, yielding a naphthoic acid. nih.govnih.gov This intermediate can then undergo further ring hydroxylation to produce various hydroxynaphthoic acid isomers. nih.gov

The filamentous fungus Cunninghamella elegans is a well-studied microorganism known for its ability to metabolize xenobiotics, including PAHs, in a manner that often mimics mammalian metabolism. nih.govwikipedia.org This fungus possesses a suite of phase I and phase II metabolic enzymes, such as cytochrome P450 monooxygenases, that enable it to carry out complex biotransformations. wikipedia.orgufrgs.br

When Cunninghamella elegans is incubated with 1-methylnaphthalene (B46632) or 2-methylnaphthalene (B46627), it metabolizes them into a variety of products. nih.gov The primary metabolic step is the hydroxylation of the methyl group, catalyzed by a monooxygenase, to form 1- or 2-hydroxymethylnaphthalene, respectively. nih.govnih.gov Further oxidation leads to the corresponding 1- and 2-naphthoic acids. nih.gov Crucially, the fungus also hydroxylates the aromatic ring, and among the identified metabolites from the transformation of 1-methylnaphthalene is this compound. nih.govnih.gov

The table below summarizes the key metabolites identified from the microbial transformation of methylnaphthalenes by Cunninghamella elegans.

| Substrate | Key Metabolites Identified |

| 1-Methylnaphthalene | 1-Hydroxymethylnaphthalene, 1-Naphthoic acid, This compound nih.govnih.gov |

| 2-Methylnaphthalene | 2-Hydroxymethylnaphthalene, 2-Naphthoic acid, 5-Hydroxy-2-naphthoic acid, 6-Hydroxy-2-naphthoic acid nih.gov |

Over a 72-hour period, approximately 9.8% of 2-methylnaphthalene was found to be oxidized into various metabolic products by C. elegans. nih.govnih.gov This demonstrates the potential of using specific microbial strains for the targeted synthesis of complex organic molecules like this compound from simple hydrocarbon precursors.

Catalytic Synthesis Approaches

The synthesis of naphthoic acid derivatives, including this compound, benefits from advanced catalytic methodologies that offer efficiency and selectivity. These approaches often involve transition-metal catalysts to facilitate bond formation and cyclization reactions.

Rhodium catalysts have proven effective in the synthesis of perinaphthenones through the dehydrative annulation of 1-naphthoic acids with internal alkynes. rsc.org This method provides an efficient route to construct the perinaphthenone skeleton, which is a core structure in various biologically active compounds and photosensitizers. rsc.org The reaction proceeds via the intermolecular trapping of an acylrhodium species, derived from the 1-naphthoic acid, by an alkyne, followed by C-H activation at the peri-position to form the cyclized product. rsc.org

A notable aspect of this methodology is the use of norbornadiene as an acetylene (B1199291) equivalent, which allows for the synthesis of unsubstituted perinaphthenones at the 2- and 3-positions after a retro-Diels-Alder reaction. rsc.org While the reaction generally provides good to high yields, the use of substituted naphthoic acids can sometimes lead to the formation of carbonyl-migrated products; however, this side reaction can often be suppressed by elevating the reaction temperature. rsc.org The proposed mechanism suggests the formation of mixed anhydrides and oxidative addition of a C-O bond precede the C-H activation step. rsc.org

Table 1: Examples of Rhodium-Catalyzed Dehydrative Annulation

| 1-Naphthoic Acid Derivative | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1-Naphthoic acid | 4-Octyne | 2,3-Dipropyl-1H-phenalen-1-one | 85 |

| 1-Naphthoic acid | Diphenylacetylene | 2,3-Diphenyl-1H-phenalen-1-one | 92 |

Palladium catalysis offers another powerful tool for the synthesis of complex cyclic structures from aryl carboxylic acids. A dual palladium-photoredox mediated tandem C-H olefination-cyclization of aryl carboxylic acids with both terminal and internal alkenes has been developed. rsc.orgnih.gov This method utilizes molecular oxygen as a green oxidant and provides a mild and simple route to various isobenzofuranone derivatives. rsc.orgnih.gov

The reaction's utility has been demonstrated through the late-stage functionalization of drugs containing carboxylic acid moieties. nih.gov Mechanistic studies suggest that the final cyclization step proceeds through an oxopalladation-protodemetallation mechanism. rsc.orgnih.gov This approach represents a greener alternative to traditional methods that often require harsher conditions and less environmentally friendly oxidants. acs.org

Derivatization and Analog Synthesis

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties and for the development of new materials and biologically active molecules.

Various methods exist for the preparation of substituted hydroxynaphthoic acids. One common approach is the Kolbe-Schmitt synthesis, which involves the carboxylation of a potassium naphtholate under anhydrous conditions with carbon dioxide at elevated pressure and temperature. google.com A reported process for preparing 1-hydroxy-2-naphthoic acid involves reacting alpha-naphthol with aqueous potassium hydroxide in the presence of dibutyl carbitol, followed by distillation to remove water and subsequent carboxylation. google.com

More recently, a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported as a novel method for the synthesis of 1-hydroxy-2-naphthoic acid esters, allowing for new substitution patterns. nih.gov This transformation's selectivity is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov Additionally, hydroxynaphthyl-substituted glycine (B1666218) derivatives have been synthesized through a modified one-pot Mannich reaction of a naphthol, glyoxylic acid, and benzyl (B1604629) carbamate. researchgate.net

The synthesis of metal and non-metal derivatives of hydroxynaphthoic acids has been explored, particularly with 2-hydroxy-1-naphthoic acid. Trivalent derivatives with elements such as boron, aluminum, arsenic, antimony, and iron, as well as tetravalent derivatives with silicon, titanium, and selenium, have been prepared. scispace.comkab.ac.ug These syntheses are typically achieved by reacting the corresponding metal or non-metal isopropoxide with 2-hydroxy-1-naphthoic acid in a benzene (B151609) medium in various molar ratios. scispace.comkab.ac.ug The resulting compounds are often colored solids, and those containing isopropoxy groups can be hygroscopic. scispace.com Characterization through techniques like IR, PMR, and mass spectrometry helps to elucidate the bonding mode between the metal or non-metal and the 2-hydroxy-1-naphthoic acid ligand. scispace.com

Hydroxynaphthoic acids are valuable precursors for the synthesis of azo dyes and their metal complexes. internationaljournalcorner.com Azo dyes are a significant class of synthetic organic dyes characterized by the presence of an azo group (–N=N–). internationaljournalcorner.com The synthesis typically involves the diazotization of an aromatic amine, such as a sulfa drug, followed by coupling with a hydroxynaphthoic acid. internationaljournalcorner.com For instance, azo dyes have been synthesized from sulfadimidine and either 1-hydroxy-2-naphthoic acid or 3-hydroxy-2-naphthoic acid. internationaljournalcorner.com

These azo dye ligands can then be used to form stable chelates with various metal ions, including Ni(II), Cu(II), Zn(II), and Pd(II). internationaljournalcorner.comrsc.org The preparation of these complexes often involves mixing an alcoholic solution of the metal salt with a saturated alcoholic solution of the azo dye. internationaljournalcorner.com The resulting metal complexes have been characterized by various analytical techniques to determine their structure and properties. internationaljournalcorner.comrsc.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Naphthoic acid |

| 2-Hydroxy-1-naphthoic acid |

| 1-Hydroxy-2-naphthoic acid |

| 3-Hydroxy-2-naphthoic acid |

| Perinaphthenone |

| Norbornadiene |

| Isobenzofuranone |

| Alpha-naphthol |

| Dibutyl carbitol |

| Oxabenzonorbornadiene |

| Glyoxylic acid |

| Benzyl carbamate |

| Sulfadimidine |

| Boron isopropoxide |

| Aluminum isopropoxide |

| Arsenic isopropoxide |

| Antimony isopropoxide |

| Iron isopropoxide |

| Silicon isopropoxide |

| Titanium isopropoxide |

| Selenium isopropoxide |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Palladium(II) |

| Rhodium |

Spectroscopic and Structural Elucidation of 5 Hydroxy 1 Naphthoic Acid

Advanced Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Published FT-Raman spectra for 5-Hydroxy-1-naphthoic acid could not be located. While some FT-IR data exists in the context of its use as a precursor in other syntheses, a validated spectrum of the pure compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Definitive UV-Vis absorption maxima (λmax) for this compound in specified solvents are not detailed in the available literature. Chromatographic methods, such as HPLC, utilize a detection wavelength of 254 nm for purity analysis, indicating significant absorbance in that region, but this does not represent a full spectral characterization.

Mass Spectrometry (MS and HRMS)

The molecular formula of this compound is C₁₁H₈O₃. This corresponds to a monoisotopic mass of 188.047344 Da. High-resolution mass spectrometry (HRMS) is the definitive technique for confirming this precise mass.

In mass spectrometry, the molecule is expected to exhibit a molecular ion peak corresponding to its mass. A common fragmentation pattern for naphthoic acids involves the loss of the carboxyl group (–COOH) as carbon dioxide (CO₂, 44 Da).

Table 1: Mass Spectrometry Data for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₃ |

| Average Molecular Weight | 188.18 g/mol |

Crystallographic Analysis and Polymorphism Studies

Single Crystal X-ray Diffraction

There is no published single-crystal X-ray diffraction data for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other accessible literature. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Compound Names

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Polymorph Characterization and Thermodynamic Relationships

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, particularly in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties. While this compound is utilized in the synthesis of co-crystals and salts google.com, specific studies detailing its polymorphic forms are not prevalent in the provided literature.

However, research on the isomeric compound 1-hydroxy-2-naphthoic acid (HNA) provides a clear framework for how such characterization is performed. In one study, a new polymorph of HNA was discovered during co-crystallization experiments. researchgate.net The newly found form and the previously known form were extensively characterized to establish their thermodynamic relationship. researchgate.net This relationship was determined to be monotropic, meaning one polymorph is thermodynamically more stable than the other at all temperatures up to their melting points. researchgate.net The establishment of such relationships often involves constructing an energy versus temperature diagram to visualize the stability of the polymorphs. researchgate.net Analysis of the distribution of two-component crystals based on melting temperature differences shows that for monotropic polymorphic forms, the most frequent difference falls within the 0–5 °C range. rsc.org

Computational Chemistry and Theoretical Modeling

Computational methods are powerful tools for investigating the structural, electronic, and reactivity properties of molecules like this compound. These theoretical approaches complement experimental findings and provide insights that can be difficult to obtain through laboratory work alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For naphthoic acid derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G basis set, are used to determine optimized geometries, total energy, and various physicochemical properties. researchgate.net Such calculations have been performed for a library of ortho-substituted naphthoic acids to assess their chemical and structural properties. sciencepublishinggroup.com These studies examine how different substituents on the naphthalene (B1677914) ring influence the molecule's properties. sciencepublishinggroup.com For instance, calculations on o-Hydroxy naphthoic acid, an isomer of the title compound, provide data on energy, dipole moment, and atomic charges, which are crucial for understanding its reactivity. researchgate.net

Table 1: Theoretical DFT Data for o-Hydroxy Naphthoic Acid Data sourced from a computational study on ortho-substituted naphthoic acids using the DFT/B3LYP/6-31G method. researchgate.net

| Parameter | Value |

| Total Energy | -4.08E+05 kcal/mol |

| Dipole Moment | 6.738 Debye |

| Charge on Carboxyl Oxygen (O12) | -0.419 |

| Charge on Hydroxyl Oxygen | -0.643 |

While specific Molecular Dynamics (MD) simulation studies for this compound were not identified in the search results, this computational technique is invaluable for studying the dynamic behavior of molecules. MD simulations could be applied to model the conformational flexibility of the carboxylic acid group, study the stability of the intramolecular hydrogen bond in different solvent environments, and simulate the interactions of the molecule with biological macromolecules or crystal surfaces over time.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. sciencepublishinggroup.com For naphthoic acid derivatives, QSAR studies have been performed to link calculated structural properties with observed activities. researchgate.netsciencepublishinggroup.com For example, the sorption behavior of various naphthoic acids to estuarine sediment has been analyzed using QSAR, which revealed a positive correlation between the distribution coefficient (log Kd) and water solubility (log Sw), suggesting that sorption is primarily to mineral surfaces. psu.edu In another study focusing on algicidal properties, 3D-QSAR models were developed for derivatives of 3-hydroxy-2-naphthoic acid, indicating that steric hindrance significantly influences their activity. mdpi.com These analyses use calculated descriptors like total energy, dipole moment, and molecular orbital energies to predict the compound's efficacy or behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap implies that less energy is required to excite an electron, making the molecule more reactive. ekb.eg DFT calculations are the primary method for determining these values. For o-Hydroxy naphthoic acid, the HOMO and LUMO energies have been calculated, providing insight into its electronic properties and reactivity. researchgate.net The HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. niscpr.res.in

Table 2: Frontier Orbital Energies and Related Parameters for o-Hydroxy Naphthoic Acid Data sourced from a computational study on ortho-substituted naphthoic acids using the DFT/B3LYP/6-31G method. researchgate.net

| Parameter | Value |

| HOMO Energy | -151 kcal/mol |

| LUMO Energy | -42.0 kcal/mol |

| HOMO-LUMO Energy Gap | 109 kcal/mol |

| Ionization Potential (I.E) | 151 kcal/mol |

| Electron Affinity (E.A) | 42.0 kcal/mol |

This compound features a hydroxyl group and a carboxylic acid group, which can form a strong intramolecular hydrogen bond. This type of internal hydrogen bonding is a defining characteristic of related molecules like 1-hydroxy-2-naphthoic acid and salicylic (B10762653) acid. fu-berlin.de The interaction typically occurs between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring. scite.ai The strength and nature of this bond are crucial as they dictate the molecule's conformation and can influence its chemical and physical properties. fu-berlin.de Studies on isomers show that the relative position of the intramolecular hydrogen bond on the naphthalene skeleton can act as a switch, controlling processes like excited-state intramolecular proton transfer (ESIPT). scite.ai The formation of intermolecular hydrogen bonds with external proton acceptors can, in turn, cooperatively enhance the strength of the intramolecular hydrogen bond. fu-berlin.de

Mechanistic Studies of Reactions Involving 5 Hydroxy 1 Naphthoic Acid

Oxidation Chemistry and Degradation Pathways

While direct experimental studies on the oxidative degradation of 5-Hydroxy-1-naphthoic acid are not extensively documented, significant insights can be drawn from research on its isomers, such as 3-hydroxy-2-naphthoic acid (3HNA) and 6-hydroxy-2-naphthoic acid (6HNA). researchgate.net These studies provide a robust framework for understanding the likely oxidation mechanisms.

The degradation of hydroxynaphthoic acids in aqueous environments is often initiated by highly reactive radical species.

Hydroxyl Radical (•OH): This is an extremely powerful and non-selective oxidant that reacts rapidly with aromatic compounds. researchgate.net The reaction with hydroxynaphthoic acid isomers is understood to proceed primarily through the electrophilic addition of the •OH radical to the electron-rich naphthalene (B1677914) ring, forming hydroxylated adduct radicals as immediate transient intermediates. researchgate.net For this compound, the positions of •OH attack would be influenced by the directing effects of both the hydroxyl and carboxyl groups.

Sulfate (B86663) (SO₄•⁻) and Oxide (O•⁻) Radicals: These more specific oxidants are often used in mechanistic studies to differentiate between reaction pathways. researchgate.net Their reactions can help distinguish contributions from one-electron oxidation and hydrogen abstraction mechanisms from the hydroxyl radical addition pathway. researchgate.net For instance, the reaction of naphthols with the oxide radical ion (O•⁻) at high pH is known to form naphthoxyl radicals. researchgate.net

The initial radical attack leads to a cascade of reactions, forming a variety of oxidation products. High-resolution mass spectrometry (HRMS) studies on related hydroxynaphthoic acids have been instrumental in identifying these products. researchgate.net

Based on analogous systems, the oxidation of this compound is expected to yield:

Mono- and Multi-hydroxylated Derivatives: Formed by the addition of one or more hydroxyl groups to the naphthalene ring.

Quinone-like Structures: Further oxidation of the hydroxylated intermediates can lead to the formation of naphthoquinones. The parent structure of this compound is closely related to juglone (B1673114) (5-hydroxy-1,4-naphthoquinone).

Ring-Opened Products: Under aggressive oxidative conditions, the aromatic ring system can be cleaved, leading to the formation of smaller aliphatic or single-ring aromatic compounds. researchgate.net For example, the degradation of other naphthoic acids can lead to the formation of phthalate. asm.org

Pulse radiolysis is a key technique used to measure the kinetics of these rapid radical reactions. researchgate.net The rate constants for the reaction of hydroxyl radicals with aromatic compounds are typically very high, indicating diffusion-controlled reactions. researchgate.net While specific data for this compound is unavailable, the rate constants for its isomers provide an excellent benchmark for its reactivity.

Table 1: Reaction Rate Constants of Hydroxyl Radicals with Analogous Hydroxynaphthoic Acids Data from a study on analogous hydroxynaphthoic acid isomers provides insight into the expected reactivity.

| Compound | Radical Species | Rate Constant (k) in dm³ mol⁻¹ s⁻¹ |

| 3-Hydroxy-2-naphthoic acid (3HNA) | •OH | (1.09 ± 0.07) × 10¹⁰ |

| 6-Hydroxy-2-naphthoic acid (6HNA) | •OH | (9.43 ± 0.05) × 10⁹ |

| Source: researchgate.net |

Product profiling is commonly performed using advanced analytical techniques like ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), which allows for the separation and identification of the complex mixture of oxidation products. researchgate.net

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group, is another critical reaction pathway for this compound. This can occur through non-oxidative or enzymatic routes.

Non-oxidative decarboxylation of aromatic acids typically requires significant energy input, such as high temperatures, and can be influenced by the presence of activating functional groups or catalysts. nist.gov

Thermal Decarboxylation: Studies on benzoic acid derivatives show that the presence of a hydroxyl group in the ortho or para position can dramatically increase the rate of decarboxylation compared to unactivated acids. nist.gov This process is often promoted by a basic medium, which facilitates the formation of the carboxylate anion, a key intermediate in one of the proposed mechanisms. nist.gov Conventional methods may involve heating the aromatic acid in the presence of a base, though this can result in low yields. researchgate.net

Microbial enzymes offer a highly specific and efficient route for decarboxylation under mild conditions. A well-characterized enzyme in this context is the 2-hydroxy-1-naphthoic acid nonoxidative decarboxylase (HndA) from Burkholderia sp. strain BC1. asm.orgresearchgate.net This enzyme is the first bacterial enzyme from the amidohydrolase superfamily known to catalyze the irreversible, non-oxidative decarboxylation of a hydroxynaphthoic acid. asm.orgresearchgate.net

However, detailed biochemical characterization of HndA has revealed that it possesses strict substrate specificity . researchgate.netresearchgate.net The enzyme is active only on 2-hydroxy-1-naphthoic acid, transforming it into 2-naphthol (B1666908). researchgate.net It shows no activity towards other isomers, including 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid. researchgate.net This high degree of specificity strongly implies that 2-hydroxy-1-naphthoic acid nonoxidative decarboxylase would not catalyze the decarboxylation of this compound. To date, no enzyme has been identified that specifically catalyzes the non-oxidative decarboxylation of this compound. asm.orgnih.gov

Table 2: Characteristics of 2-Hydroxy-1-naphthoic Acid Nonoxidative Decarboxylase (HndA) This table summarizes the properties of a highly specific enzyme that acts on an isomer of the title compound.

| Property | Description |

| Enzyme Name | 2-Hydroxy-1-naphthoic acid nonoxidative decarboxylase (HndA) |

| Source Organism | Burkholderia sp. strain BC1 |

| Reaction Type | Non-oxidative, irreversible decarboxylation |

| Substrate | 2-Hydroxy-1-naphthoic acid (2H1NA) |

| Product | 2-Naphthol |

| Substrate Specificity | Strict specificity for 2H1NA; no activity on other tested hydroxynaphthoic acid isomers. |

| Enzyme Family | Amidohydrolase 2 superfamily |

| Cofactor/Metal | Zinc (Zn²⁺) is indicated as the transition metal center. |

| Source: asm.orgresearchgate.netnih.gov |

Catalytic Decarboxylation Reactions

While specific studies on the catalytic decarboxylation of this compound are not extensively detailed in the available literature, research on related naphthoic acid compounds provides insight into potential catalytic processes. The decarboxylation of aromatic carboxylic acids is a significant reaction, and various catalysts have been explored for this purpose. For instance, metal oxide catalysts have been shown to be effective in the decarboxylation of model acid compounds. In one study, Ag2O demonstrated high decarboxylation activity for naphthoic acid at 300°C, achieving an acid conversion of 93.9%. doe.gov Another catalyst, NA-Cat-1, has also been shown to promote the catalytic decarboxylation of various carboxylic acids, including aliphatic, alicyclic, and aromatic structures. osti.gov This suggests that the reaction is not highly dependent on the specific acid structure. osti.gov

Theoretical studies on the decarboxylation of benzoic acid, a related aromatic carboxylic acid, in the presence of a catalyst like NA-Cat-1, propose a plausible concerted oxidative decarboxylation pathway. osti.gov This multi-step mechanism involves: osti.gov

Nucleophilic attack at the carbon atom of the carboxyl group. osti.gov

Transfer of the hydroxyl group via a four-membered ring transition state. osti.gov

Proton transfer accompanied by decarboxylation. osti.gov

Furthermore, research into developing catalysts for removing naphthenic acids from crude oil has led to the creation of systems that cleanly decarboxylate both aliphatic and aromatic acids under relatively low temperatures. osti.gov These studies indicate that a basic environment may be crucial for the initial acid-base reaction, while an acidic condition could be important for the subsequent decarboxylation step. doe.gov Although these findings pertain to naphthoic acid in general, they provide a foundational understanding of the potential mechanisms applicable to the catalytic decarboxylation of this compound.

Metabolic Pathways and Biotransformation

The metabolic fate of this compound is of interest, particularly in the context of the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Both bacterial and fungal systems have been shown to be involved in the transformation of this and related compounds.

Hydroxynaphthoic acids are recognized as common intermediates in the bacterial degradation of PAHs such as phenanthrene (B1679779). asm.orgfrontiersin.orgnih.gov While much of the detailed research has focused on isomers like 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, the metabolic principles are likely applicable to this compound.

Burkholderia sp. : Strains of Burkholderia, such as BC1, are known to degrade structurally related hydroxynaphthoic acids. osti.govmicrobiologyresearch.org For example, Burkholderia sp. BC1 degrades 2-hydroxy-1-naphthoic acid through a pathway involving 2-naphthol and gentisic acid. microbiologyresearch.orgnih.gov This process involves a non-oxidative decarboxylase that converts 2-hydroxy-1-naphthoic acid to 2-naphthol, representing an alternative catabolic route for hydroxynaphthoic acids. microbiologyresearch.orgnih.gov While direct evidence for the degradation of this compound by Burkholderia is limited, it is plausible that similar enzymatic machinery, including decarboxylases and dioxygenases, would be involved.

Ochrobactrum sp. : Ochrobactrum species have been identified as capable of degrading PAHs. nih.gov For instance, Ochrobactrum sp. strain PWTJD degrades phenanthrene, with 2-hydroxy-1-naphthoic acid being a key intermediate. frontiersin.orgoup.comoup.com This strain utilizes a ferric-dependent meta-cleavage dioxygenase to process 2-hydroxy-1-naphthoic acid, eventually leading to salicylic (B10762653) acid and catechol, which enter central metabolic pathways. frontiersin.orgoup.comoup.com The genome of Ochrobactrum anthropi W13P3, a PAH-degrading bacterium, has been sequenced, which may help in understanding the mechanisms of PAH degradation in saline environments. nih.gov

Stenotrophomonas maltophilia : This bacterium is known for its ability to degrade a wide range of PAHs. nih.govnih.gov Stenotrophomonas maltophilia strain C6 degrades phenanthrene through multiple pathways, producing intermediates such as 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. nih.govnih.gov The degradation of 1-naphthoic acid by Stenotrophomonas maltophilia CSV89 is initiated by a double hydroxylation of the aromatic ring. ethz.ch The resulting diol is then further oxidized. ethz.ch This indicates that Stenotrophomonas maltophilia possesses the enzymatic capacity to hydroxylate the naphthalene ring system, a key step in the metabolism of compounds like this compound.

The following table summarizes the degradation pathways of related hydroxynaphthoic acids by the mentioned bacterial genera.

| Bacterial Genus | Key Intermediate(s) | Metabolic Pathway Highlights |

| Burkholderia sp. | 2-Naphthol, Gentisic acid | Involves a non-oxidative decarboxylase. microbiologyresearch.orgnih.gov |

| Ochrobactrum sp. | Salicylic acid, Catechol | Utilizes a ferric-dependent meta-cleavage dioxygenase. frontiersin.orgoup.comoup.com |

| Stenotrophomonas maltophilia | 1-Hydroxy-2-naphthoic acid, 2-Hydroxy-1-naphthoic acid | Initiated by dioxygenation, leading to ring cleavage. nih.govnih.gov |

The enzymatic transformation of this compound is a key aspect of its biological activity and degradation. One of the primary enzymatic reactions involved in the metabolism of hydroxynaphthoic acids is hydroxylation, often catalyzed by hydroxylases.

The fungus Cunninghamella elegans has been shown to metabolize 1-methylnaphthalene (B46632), producing this compound as a metabolite. nih.gov This biotransformation is a result of regioselective hydroxylation and occurs via cytochrome P450-mediated oxidation. nih.gov The process involves the hydroxylation of the methyl group, which is catalyzed by a monooxygenase. nih.gov

While specific hydroxynaphthoic acid hydroxylases acting on this compound have not been fully characterized, studies on related enzymes provide valuable information. For example, a 1-hydroxy-2-naphthoic acid hydroxylase has been partially purified and characterized from Alcaligenes sp. strain PPH, which degrades phenanthrene. oup.com This enzyme is a homodimer and is specific for 1-hydroxy-2-naphthoic acid. oup.com

The table below details the enzymatic transformation of a related hydroxynaphthoic acid.

| Enzyme | Source Organism | Substrate | Product |

| 1-Hydroxy-2-naphthoic acid hydroxylase | Alcaligenes sp. strain PPH | 1-Hydroxy-2-naphthoic acid | 1,2-Dihydroxynaphthalene |

In metabolic studies, particularly in eukaryotic organisms, conjugation reactions are a major pathway for the detoxification and excretion of foreign compounds. For this compound, the formation of glucuronide and sulfate conjugates is a documented detoxification mechanism.

During the metabolism of 1-methylnaphthalene by the fungus Cunninghamella elegans, a significant portion of the metabolites are water-soluble conjugates. nih.gov Enzymatic treatment of the aqueous phase with β-glucuronidase or arylsulfatase releases metabolites, including hydroxylated naphthoic acids. nih.gov Specifically for the metabolism of 2-methylnaphthalene (B46627), the major conjugates released were 5-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, with the ratio of glucuronide to sulfate conjugates being 1:1. nih.gov Although this finding is for a structural isomer, it strongly suggests that this compound would undergo similar conjugation reactions. The metabolic pathway includes hydroxylation by P450 enzymes, oxidation of the methyl group, and subsequent conjugation to form aqueous-phase glucuronide and sulfate metabolites.

Studies on a stable derivative of 1,4-dihydroxy-2-naphthoic acid (DHNA), DHNA-4-sulfate, have also shown that after administration to mice, a metabolite, DHNA-4-β-glucuronide, was detected in the urine. sciepub.com This indicates a sequential conversion involving sulfation and glucuronidation in vivo. sciepub.com

This compound has been identified as a metabolite in the degradation of the polycyclic aromatic hydrocarbon (PAH) 1-methylnaphthalene. nih.gov PAHs are a class of persistent environmental pollutants, and their microbial degradation is a key area of research.

The degradation of PAHs by bacteria often proceeds through the formation of various hydroxylated intermediates. frontiersin.orgnih.govpjoes.commdpi.com For example, the degradation of phenanthrene by various bacterial strains leads to the formation of hydroxynaphthoic acids such as 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. frontiersin.orgnih.govoup.compjoes.commdpi.com These intermediates are then further metabolized through ring cleavage pathways. frontiersin.orgnih.govoup.com

In the case of 1-methylnaphthalene, anaerobic degradation by certain bacterial cultures leads primarily to the formation of 1-naphthoic acid. researchgate.net Aerobic degradation by Pseudomonas putida CSV86 also yields 1-naphthoic acid. ethz.ch The subsequent hydroxylation of 1-naphthoic acid would lead to the formation of various hydroxynaphthoic acid isomers, including this compound. The fungus Cunninghamella elegans directly produces this compound from 1-methylnaphthalene. nih.gov

Research on Biological and Biomedical Activities

Antimicrobial and Antibacterial Investigations

5-Hydroxy-1-naphthoic acid, also known as 5-hydroxynaphthalene-1-carboxylic acid, has been identified as a natural product with inhibitory effects on bacterial growth. biosynth.com Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria. biosynth.com This compound was originally isolated from an actinobacterium, Streptomyces lividans. biosynth.com

While detailed data on this compound is specific, the broader class of naphthoquinones, which are structurally related, has been extensively studied for antimicrobial properties. For instance, derivatives like 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) have shown potent activity against Gram-positive bacteria, including various staphylococci, streptococci, and bacilli. scielo.br Specifically, this related compound was effective against methicillin-resistant Staphylococcus aureus (MRSA). scielo.br In general, many naphthoquinone derivatives demonstrate strong efficacy against Gram-positive bacteria but are often inactive against Gram-negative bacteria. scielo.br Another related compound, 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin), showed inhibitory activity against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus. mdpi.com

The complexation of naphthoic acid derivatives with metal ions is a strategy explored to modulate their biological activity. jetir.orgscielo.br Studies on various hydroxy naphthoic acid complexes with lanthanum have demonstrated notable antibacterial activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). jetir.org The resulting metal complexes were found to be sensitive to these organisms, with zones of inhibition ranging from 9 to 19 mm. jetir.org

Research into the metal complexes of the structurally similar 1,4-naphthoquinones further illuminates this area. The coordination of metals such as nickel, chromium, iron, copper, and cobalt with 5-amino-8-hydroxy-1,4-naphtoquinone has been investigated. scielo.br It was observed that metal complexation can alter the biological efficacy of the parent compound, in some cases leading to a decrease in activity. scielo.br However, certain complexes, such as a nickel complex of 5-amino-8-hydroxy-1,4-naphtoquinone, proved to be highly effective against Gram-positive bacteria. scielo.br These findings suggest that metal chelates of naphthoic acid derivatives are a subject of interest for understanding and potentially enhancing antimicrobial mechanisms. scielo.brsemanticscholar.org

Table 1: Antibacterial Activity of Selected Lanthanum-Naphthoic Acid Derivative Complexes This table is representative of research on related hydroxy naphthoic acid complexes, as detailed in the text.

| Compound | Test Organism | Zone of Inhibition (mm) |

| [La(N2H4)2{C10H6(3-O)(2-COO)}1.5].H2O | E. coli | 19 |

| [La(N2H4)2(2-C10H7COO)3].2H2O | S. aureus | 18 |

| [La(N2H4)2{C10H6(1-O)(2-COO)}1.5].2H2O | E. coli | 14 |

| [La(N2H4)2{C10H6(1-O)(2-COO)}1.5].2H2O | S. aureus | 15 |

Enzymatic Inhibition and Modulation

The metabolism and enzymatic interactions of naphthoic acid derivatives are critical to understanding their biological roles. In certain bacteria, these compounds are key intermediates in the degradation of polycyclic aromatic hydrocarbons. For example, a strain of Staphylococcus sp. utilizes a novel pathway to break down phenanthrene (B1679779), which involves the meta-cleavage of 2-hydroxy-1-naphthoic acid, an isomer of the subject compound. microbiologyresearch.org Similarly, Burkholderia sp. strain BC1 degrades 2-hydroxy-1-naphthoic acid via 2-naphthol (B1666908) and gentisic acid, a process involving a non-oxidative decarboxylase enzyme. nih.gov

In the realm of biosynthesis, 1,4-dihydroxy-2-naphthoic acid (DHNA) is a crucial precursor in the menaquinone (Vitamin K2) biosynthesis pathway. The enzyme MenD, which is the first committed enzyme in this pathway in Staphylococcus aureus, is allosterically inhibited by DHNA, indicating a feedback inhibition mechanism to regulate cellular redox balance. nih.gov Furthermore, naphthalene-based compounds have been identified as potent enzyme inhibitors. For instance, 3,5-dihydroxy 2-napthoic acid was found to target and inhibit the activity of lactate (B86563) dehydrogenase (LDH) from the parasite Babesia microti, showcasing significant selectivity over human LDH. frontiersin.org

Derivatives of naphthoic acid have been investigated as modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical in many neurological processes. nih.gov Over-activation of these receptors is linked to various neurological conditions. nih.gov Research into the structure-activity relationships of 2-naphthoic acid derivatives has shown that they can function as allosteric inhibitors of NMDA receptor subtypes. nih.gov

Specifically, the addition of a hydroxyl group to the 2-naphthoic acid structure, such as in 3-hydroxy-2-naphthoic acid, was found to increase inhibitory activity at the GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.gov This suggests that the presence and position of a hydroxyl group on the naphthalene (B1677914) ring system are important for modulating NMDA receptor activity. These findings highlight the potential of hydroxy-naphthoic acid scaffolds in the development of novel NMDA receptor modulators. nih.gov

Pharmaceutical and Medicinal Chemistry Research

This compound serves as a subject of interest in pharmaceutical and medicinal chemistry. Beyond its antimicrobial potential, the compound has reported anti-inflammatory properties. biosynth.com Its chemical structure makes it a useful tool for studying the degradation of environmental pollutants like polychlorinated biphenyls (PCBs). biosynth.com In analytical chemistry, methods using high-performance liquid chromatography (HPLC) have been developed for the analysis of this compound. sielc.com Such methods are scalable and suitable for applications in pharmacokinetics and for the isolation of impurities during preparative separations. sielc.com

Role as Intermediates in Drug Synthesis

Studies on Drug Cocrystals and Permeation

The formation of pharmaceutical cocrystals is a modern strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility and permeability. sciltp.com While this is an active area of research, specific studies focusing on the use of this compound as a coformer to create drug cocrystals and the subsequent effects on drug permeation have not been identified in the reviewed scientific literature.

However, studies on other lipophilic hydroxy-2-naphthoic acids, such as 6-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, have demonstrated that their cocrystals with the anticancer drug 5-fluorouracil (B62378) can improve membrane permeability. researchgate.netfigshare.com These studies highlight the potential of the hydroxynaphthoic acid scaffold in modulating drug permeation through cocrystallization, suggesting a promising, yet unexplored, avenue for this compound. researchgate.netresearchgate.netsciltp.com

Exploration of Pharmaceutical Antagonist Properties

Research into the interaction of hydroxylated naphthoic acids with biological receptors has provided insights into their potential as pharmacological modulators. Specifically, studies have investigated a range of hydroxyl/carboxy-substituted naphthoic acids for their activity on the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and cellular differentiation. mdpi.comnih.govmdpi.com

A study on various naphthoic acid derivatives demonstrated that their ability to act as agonists or antagonists of the AhR is highly dependent on the substitution pattern of the hydroxyl and carboxyl groups on the naphthalene ring. nih.govovid.com For instance, 1,4-dihydroxy-2-naphthoic acid was identified as a potent AhR agonist. nih.gov The same study explored the partial antagonist activity of other related compounds. While this compound was not the primary focus of this specific study, the structure-activity relationships established suggest that it could interact with the AhR. However, its specific activity as an agonist or antagonist has not been explicitly detailed.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activity of Selected Naphthoic Acid Derivatives

| Compound | Activity |

| 1,4-Dihydroxy-2-naphthoic acid | Potent Agonist |

| 1-Naphthol | Partial Agonist/Antagonist |

| 2-Naphthol | Partial Agonist/Antagonist |

| This compound | Activity not specifically determined |

This table is based on findings from studies on related compounds; the activity of this compound remains to be specifically elucidated.

Anticancer Activity (e.g., lenalidomide (B1683929) cocrystals)

The potential of naphthalene-based compounds in cancer therapy is an area of active investigation. However, there is no specific research available on the anticancer activity of cocrystals formed between this compound and the anticancer drug lenalidomide.

Nevertheless, the broader class of naphthoquinone derivatives, which are structurally related to this compound, has shown notable anticancer properties. brieflands.com For example, Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and its derivatives have been studied for their ability to inhibit protein disulfide isomerase (PDI), an enzyme overexpressed in many cancers, and for their cytotoxic effects against various cancer cell lines. biosynth.comnih.gov Furthermore, synthetic derivatives of other hydroxynaphthoic acids, such as N-substituted 1-hydroxynaphthalene-2-carboxanilides, have been evaluated for their antiproliferative activities. researchgate.netnih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of new anticancer agents, although its intrinsic activity and that of its potential cocrystals remain to be determined. wikipedia.orgmdpi.com

Investigations related to Tyrosine Kinase Inhibitors

Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their inhibition is a key strategy in modern cancer therapy. mdpi.comnih.gov A thorough review of the scientific literature indicates that there are no specific studies detailing the use of this compound in the synthesis or design of tyrosine kinase inhibitors. The development of novel tyrosine kinase inhibitors has largely focused on other chemical scaffolds, such as phthalic acid derivatives and anilino-1,4-naphthoquinones. google.combrieflands.com

Biochemical Role and Endogenous Occurrence

Understanding the presence of a compound in natural systems is fundamental to elucidating its biochemical significance.

Status as an Endogenous Metabolite

This compound has been identified as a natural product. biosynth.com Specifically, it has been isolated from the bacterium Streptomyces lividans, an actinobacterium known for producing a wide array of secondary metabolites. biosynth.com In this context, it is considered a microbial metabolite. There is no evidence to suggest that this compound is an endogenous metabolite in humans, meaning it is not known to be produced within the human body. For comparison, other related compounds like 1-hydroxy-2-naphthoic acid have been identified in human blood, but are considered part of the human exposome, originating from external sources rather than internal metabolic processes. nih.gov

Table 2: Natural Occurrence of this compound

| Status | Organism/Source |

| Natural Product | Streptomyces lividans (bacterium) |

| Endogenous Human Metabolite | Not reported |

Involvement in Metabolic Pathways

This compound has been identified as a metabolite in the biotransformation of certain polycyclic aromatic hydrocarbons (PAHs). Its role in metabolic pathways is primarily understood in the context of xenobiotic degradation, where organisms process foreign compounds. Research has also suggested potential interactions of hydroxylated naphthoic acids with key metabolic enzymes and regulatory pathways.

Metabolite in Xenobiotic Degradation

The fungus Cunninghamella elegans is known to metabolize 1-methylnaphthalene (B46632), a common environmental pollutant. nih.gov In this metabolic process, this compound is one of the identified transformation products. nih.gov This indicates its position as an intermediate in the fungal degradation pathway of this particular PAH. The initial step in the metabolism of 1-methylnaphthalene by Cunninghamella elegans primarily involves the oxidation of the methyl group to form 1-hydroxymethylnaphthalene. nih.gov Further oxidation leads to the formation of 1-naphthoic acid, which can then be hydroxylated to produce this compound. nih.gov

| Precursor Compound | Metabolizing Organism | Metabolic Product |

| 1-Methylnaphthalene | Cunninghamella elegans | This compound |

This table illustrates the role of this compound as a metabolite in the degradation of 1-methylnaphthalene by the fungus Cunninghamella elegans.

Potential Interaction with Metabolic Enzymes and Receptors

While direct studies on the comprehensive metabolic pathway of this compound are limited, research on structurally similar compounds provides insights into its potential roles.

Enzyme Inhibition: Studies on other hydroxylated naphthoic acids have demonstrated their ability to interact with and inhibit metabolic enzymes. For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as an inhibitor of lactate dehydrogenase from the parasite Babesia microti. frontiersin.org This suggests that the hydroxyl and carboxyl functional groups on the naphthalene ring can play a role in binding to the active sites of enzymes and modulating their activity.

Aryl Hydrocarbon Receptor (AhR) Modulation: Certain bacterial-derived metabolites with a similar structure, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), have been shown to be potent agonists of the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.gov The activation of AhR by these compounds can therefore influence metabolic pathways. The structural similarities between this compound and these AhR agonists suggest a potential for similar interactions, which could impact cellular metabolic processes.

| Compound | Target | Effect |

| 3,5-dihydroxy-2-naphthoic acid | Babesia microti lactate dehydrogenase | Inhibition |

| 1,4-dihydroxy-2-naphthoic acid | Aryl hydrocarbon receptor (AhR) | Agonist activity, leading to induction of CYP1A1 and CYP1B1 |

This table summarizes the observed interactions of structurally similar hydroxylated naphthoic acids with key metabolic enzymes and receptors, suggesting potential, though unconfirmed, roles for this compound.

Bacterial Degradation of Related Naphthoic Acids

The degradation of other naphthoic acid isomers by soil bacteria provides a model for the potential metabolic fate of this compound. For example, Pseudomonas maltophilia initiates the degradation of 1-naphthoic acid by dihydroxylation of the aromatic ring. ethz.ch This leads to the formation of intermediates that are further oxidized and eventually enter central metabolic pathways like the TCA cycle. ethz.ch Similarly, Burkholderia sp. strain BC1 degrades 2-hydroxy-1-naphthoic acid via intermediates such as 2-naphthol and gentisic acid. nih.gov These pathways highlight common bacterial strategies for catabolizing naphthalenic compounds, involving initial hydroxylation and ring cleavage events.

Advanced Applications and Potential Research Directions for this compound

This article explores the advanced applications and future research possibilities for the chemical compound this compound, focusing on its role in environmental remediation and drug discovery.

Environmental and Remediation Research

The unique structure of 5-Hydroxy-1-naphthoic acid makes it a compound of interest in the study of environmental contaminants, particularly in the degradation of persistent organic pollutants.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of environmental pollutants known for their persistence and potential toxicity. The microbial degradation of these compounds is a key area of environmental research. While direct evidence detailing the role of this compound is specific, the degradation pathways of PAHs like naphthalene (B1677914) and phenanthrene (B1679779) are well-documented to involve hydroxylated and carboxylated intermediates.

The initial step in the aerobic bacterial degradation of PAHs is typically the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of cis-dihydrodiols. Subsequent enzymatic reactions lead to ring cleavage and the formation of various metabolites. For instance, the degradation of naphthalene can lead to the formation of salicylic (B10762653) acid, while phenanthrene degradation can produce 1-hydroxy-2-naphthoic acid. nih.gov Naphthoic acids, in general, are recognized as by-products in the biotransformation of several PAHs, including methylnaphthalenes and anthracene. nih.gov

Given these established pathways, it is plausible that this compound could be an intermediate metabolite in the degradation of certain substituted naphthalenes or other larger PAHs. The degradation process involves a series of oxidation, hydroxylation, and carboxylation steps, making hydroxylated naphthoic acids key potential products. The study of metabolites produced by bacterial consortia during PAH degradation has identified numerous hydroxylated compounds, underscoring the importance of hydroxylation in detoxification and mineralization pathways. hkmu.edu.hk

Table 1: Examples of Naphthoic Acid Derivatives in PAH Degradation

| Parent PAH | Reported Intermediate/Metabolite |

| Naphthalene | Salicylic Acid (via 1,2-dihydroxynaphthalene) |

| Phenanthrene | 1-Hydroxy-2-naphthoic acid |

| Methylnaphthalenes | Naphthoic acids |

| Acenaphthene | 1-Naphthoic acid |

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. nih.gov This approach is considered a cost-effective and sustainable alternative to traditional physical and chemical cleanup methods. nih.gov The success of bioremediation for PAH-contaminated sites depends on the presence of microorganisms with the necessary enzymatic machinery to break down these complex aromatic structures.

Strategies for the bioremediation of PAHs often involve:

Bioaugmentation: The introduction of specific PAH-degrading microbial strains or consortia to a contaminated site to enhance the degradation rate.

Biostimulation: The modification of the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of indigenous microorganisms capable of PAH degradation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Hydroxy-1-naphthoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves hydroxylation of 1-naphthoic acid derivatives or regioselective carboxylation of hydroxylated naphthalene precursors. For example, microbial transformation using Cunninghamella elegans introduces hydroxyl groups at position 5 via cytochrome P450-mediated oxidation . Chemical synthesis may employ Friedel-Crafts acylation followed by selective hydrolysis. Purification often requires recrystallization from ethanol/water mixtures and verification via HPLC (≥98% purity) .

Q. How should researchers handle and store this compound to ensure experimental integrity?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and moisture absorption. Use inert atmospheres (e.g., nitrogen) for long-term storage. During handling, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation, as recommended in safety data sheets . Always work in fume hoods to minimize inhalation risks.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm hydroxyl and carboxyl group positions .

- HPLC-UV (λ = 254 nm) with a C18 column for purity assessment.

- Mass spectrometry (ESI-MS) for molecular weight verification.

Calibrate instruments using certified reference standards and validate methods via spike-recovery experiments .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of this compound across biological systems be resolved?

- Methodological Answer : Discrepancies arise from species-specific enzyme activity (e.g., Pseudomonas putida vs. Cunninghamella elegans ). To resolve these:

- Conduct comparative studies under controlled conditions (pH, temperature, substrate concentration).

- Use isotopic labeling (e.g., ¹⁴C) to track metabolic intermediates.

- Apply genomic analysis to identify orthologous enzymes responsible for hydroxylation or carboxylation.

Q. What role does this compound play in electrochemical applications, and how can its performance be optimized?

- Methodological Answer : It serves as a precursor for conductive polymers in fuel cell bipolar plates due to its aromatic stability and hydroxyl-carboxyl synergy . Optimize performance by:

- Functionalizing the hydroxyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance conductivity.

- Testing composite materials with graphene oxide via cyclic voltammetry and impedance spectroscopy.

- Adjusting synthesis parameters (e.g., pyrolysis temperature) to tailor porosity and surface area.

Q. How do variations in experimental conditions affect the catalytic activity of this compound in organic transformations?

- Methodological Answer : Activity depends on solvent polarity, pH, and temperature. For example:

- In aqueous alkaline media (pH > 10), the carboxylate form enhances nucleophilic reactivity.

- In nonpolar solvents (e.g., toluene), the hydroxyl group participates in hydrogen-bonding networks, stabilizing transition states.

- Use DOE (Design of Experiments) frameworks like PICO to systematically vary parameters and model response surfaces .

Q. What strategies are effective for functionalizing this compound for polymer chemistry applications?

- Methodological Answer :

- Esterification : React with alkyl halides in DMF using K₂CO₃ as a base to produce ester derivatives.

- Copolymerization : Incorporate into polyesters via melt polycondensation with diols (e.g., ethylene glycol), monitoring molecular weight by GPC .

- Cross-linking : Utilize Fe³⁺ ions to coordinate hydroxyl and carboxyl groups, forming hydrogels for biomedical scaffolds.

Data Contradiction and Experimental Design

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations to predict reaction pathways (e.g., Fukui indices for electrophilic attack) . Validate models with experimental kinetic data (e.g., Arrhenius plots). Use docking simulations to study enzyme-substrate interactions in metabolic studies .

Q. What are common pitfalls in quantifying this compound using UV-Vis spectroscopy, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.